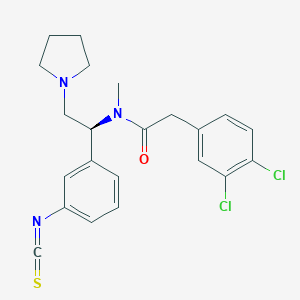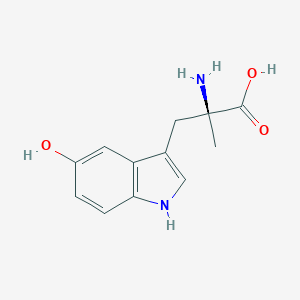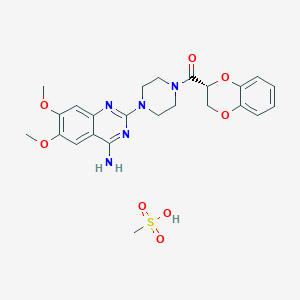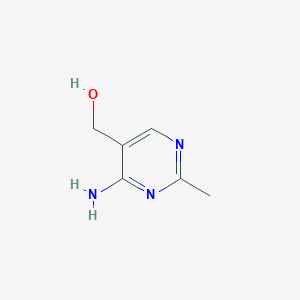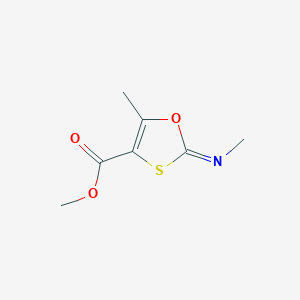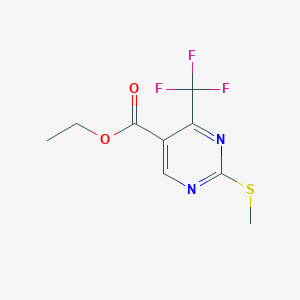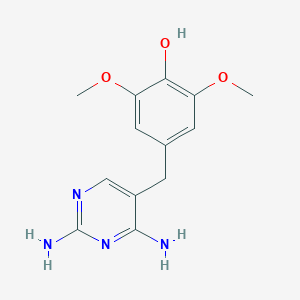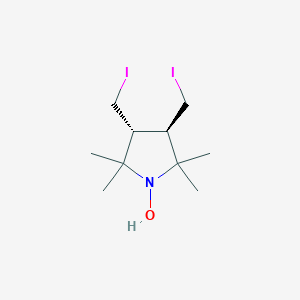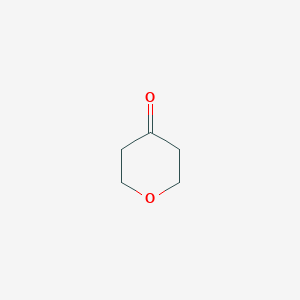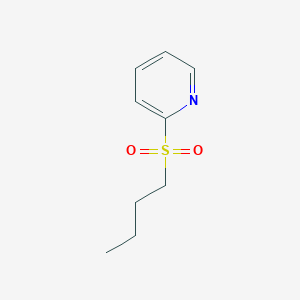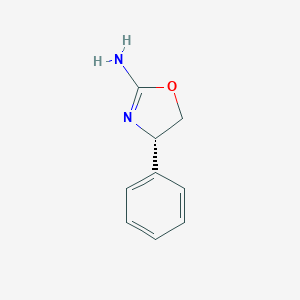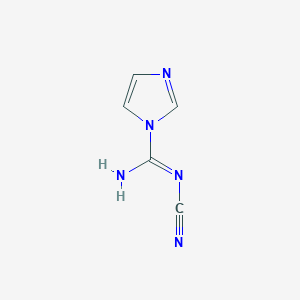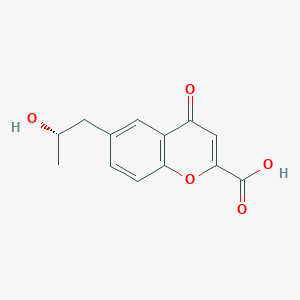
6-(2'-Hydroxypropyl)chromone-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2'-Hydroxypropyl)chromone-2-carboxylate, also known as HPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPC is a chromone derivative that is known for its anti-inflammatory, antioxidant, and antitumor properties.
Mechanism of Action
The mechanism of action of 6-(2'-Hydroxypropyl)chromone-2-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the expression of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant effects by reducing the levels of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(2'-Hydroxypropyl)chromone-2-carboxylate in lab experiments is its low toxicity and high purity. This compound has also been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research of 6-(2'-Hydroxypropyl)chromone-2-carboxylate. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is the investigation of the anti-inflammatory and antioxidant effects of this compound in different cell types and tissues. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method.
Synthesis Methods
The synthesis of 6-(2'-Hydroxypropyl)chromone-2-carboxylate involves the reaction of 6-hydroxychromone with 2-chloropropionic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white crystalline powder with a purity of 98%.
Scientific Research Applications
6-(2'-Hydroxypropyl)chromone-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
141474-83-1 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
6-[(2S)-2-hydroxypropyl]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-7(14)4-8-2-3-11-9(5-8)10(15)6-12(18-11)13(16)17/h2-3,5-7,14H,4H2,1H3,(H,16,17)/t7-/m0/s1 |
InChI Key |
QTCFCURJWADBRO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
SMILES |
CC(CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
Other CAS RN |
141474-83-1 |
synonyms |
(R)(-)-6-(2'-hydroxypropyl)chromone-2-carboxylate (S)(-)-6-(2'-hydroxypropyl)chromone-2-carboxylate 6-(2'-hydroxypropyl)chromone-2-carboxylate 6-(2'-hydroxypropyl)chromone-2-carboxylate, (R)(-)-isomer methyl-HPCCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)
